4-[4-(5-Methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine
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Overview
Description
4-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]MORPHOLINE is a complex organic compound that features a unique combination of a thiophene ring, a trifluoromethyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]MORPHOLINE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the trifluoromethyl group, and the construction of the pyrimidine ring. Common synthetic methods include:
Thiophene Ring Formation: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Pyrimidine Ring Construction: The pyrimidine ring can be synthesized through various cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives.
Scientific Research Applications
4-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]MORPHOLINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The thiophene and pyrimidine rings can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain thiophene rings, exhibit similar biological activities.
Trifluoromethylated Compounds: Trifluoromethyl ketones are another class of compounds with similar properties and applications.
Pyrimidine Derivatives: Pyrimidine-based drugs like imatinib and dasatinib share structural similarities and are used in similar therapeutic areas.
Uniqueness
4-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]MORPHOLINE is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiophene and pyrimidine rings provide a versatile scaffold for further functionalization and optimization in drug design .
Properties
Molecular Formula |
C14H14F3N3OS |
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Molecular Weight |
329.34 g/mol |
IUPAC Name |
4-[4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C14H14F3N3OS/c1-9-2-3-11(22-9)10-8-12(14(15,16)17)19-13(18-10)20-4-6-21-7-5-20/h2-3,8H,4-7H2,1H3 |
InChI Key |
LCVUBOLSOPSGPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NC(=N2)N3CCOCC3)C(F)(F)F |
Origin of Product |
United States |
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